molecular formula C12H24ClNO2 B1397375 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1220021-64-6

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No.: B1397375
CAS No.: 1220021-64-6
M. Wt: 249.78 g/mol
InChI Key: WBMIUFWBVAISRE-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a piperidine-containing ester derivative with a 3-methylbutanoate backbone and a hydrochloride salt. Structurally, it combines a branched carboxylic acid ester with a piperidinyl ethyl group, which may enhance solubility and bioavailability compared to its free base form. Potential applications include pharmaceutical uses, leveraging piperidine’s role in central nervous system (CNS) or antispasmodic agents, though specific biological data for this compound remain unexplored in the evidence.

Properties

IUPAC Name

2-piperidin-2-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-6-11-5-3-4-7-13-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIUFWBVAISRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 2-(2-piperidinyl)ethanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (): A benzoate ester with a piperidinyl ethoxy group.

Flavoxate Hydrochloride (): A benzopyran carboxylic acid ester with a piperidinoethyl group.

Ethyl 3-methylbutanoate (): A flavor compound lacking the piperidine moiety.

Structural Differences:

  • Backbone: The target compound uses 3-methylbutanoic acid, whereas others feature benzoic acid () or benzopyran carboxylic acid ().
  • Substituents: The piperidinyl group in the target compound contrasts with phenoxy () or benzopyran () groups in others.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Functional Groups Water Solubility (Predicted) Volatility (vs. Ethyl Esters)
2-(2-Piperidinyl)ethyl 3-methylbutanoate HCl C₁₂H₂₂ClNO₂ 247.76 g/mol Ester, Piperidine, Hydrochloride High (due to HCl salt) Moderate
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl C₁₆H₂₄ClNO₃ 313.82 g/mol Benzoate ester, Piperidinyl ethoxy, HCl Moderate Low (aromatic backbone)
Flavoxate Hydrochloride C₂₄H₂₅NO₄·HCl 427.92 g/mol Benzopyran ester, Piperidinoethyl, HCl Low (lipophilic core) Very Low
Ethyl 3-methylbutanoate C₇H₁₄O₂ 130.18 g/mol Ester Low High
  • Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral esters like ethyl 3-methylbutanoate.
  • Volatility: The branched 3-methylbutanoate group may confer higher volatility than aromatic esters (e.g., benzoates) but lower than smaller esters (e.g., ethyl acetate) .

Biological Activity

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H22ClN
  • Molecular Weight : 239.78 g/mol

The compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. It is hypothesized to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and serotonergic systems.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound show significant anticancer properties. For instance, research on related compounds demonstrated:

  • Inhibition of Cell Proliferation : Compounds exhibited IC50 values ranging from 0.69 µM to 11 µM against various cancer cell lines, including HeLa and HCT-116 cells .
  • Apoptotic Induction : Molecular docking studies suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects:

  • Anxiolytic Activity : Similar piperidine derivatives have been studied for their anxiolytic effects in animal models, indicating possible applications in treating anxiety disorders.
  • Cognitive Enhancement : Some studies suggest that piperidine-based compounds may enhance cognitive functions by modulating cholinergic activity.

Study on Anticancer Effects

A study evaluated the antiproliferative effects of a series of piperidine derivatives, including this compound. The results showed:

  • Cell Line Tested : HCT-116 (colon cancer)
  • Experimental Conditions : Treatment concentrations ranged from 0.1 mg/mL to 0.5 mg/mL.
  • Results : Significant reduction in cell viability was observed, with morphological changes indicative of apoptosis after treatment .
CompoundIC50 (µM)Cell LineMechanism of Action
Compound A0.69HeLaApoptosis via caspase activation
Compound B11HCT-116Cell cycle arrest
2-(2-Piperidinyl)ethyl 3-methylbutanoate HClTBDTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride
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2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

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